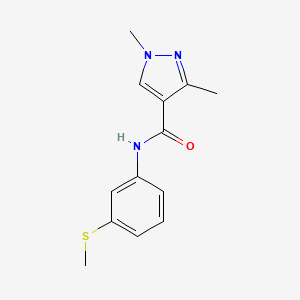

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3-dimethyl-N-(3-methylsulfanylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9-12(8-16(2)15-9)13(17)14-10-5-4-6-11(7-10)18-3/h4-8H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWLVVUEFAWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NC2=CC(=CC=C2)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylthio)aniline with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid chloride under appropriate reaction conditions. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

In industrial production, the synthesis may be scaled up using similar reaction conditions, with optimizations to improve yield and reduce production costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the reduction of the carboxamide group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing the compound’s chemical diversity.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate pyrazole derivatives with methylthio-substituted phenyl groups. The compound's structure includes a pyrazole ring, which is known for its diverse biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing a pyrazole ring exhibit significant anticancer properties. Specifically, 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines:

- Lung Cancer : The compound has been evaluated for its ability to inhibit lung cancer cell proliferation.

- Breast Cancer : Notably effective against MDA-MB-231 breast cancer cells.

- Colorectal Cancer : Demonstrated cytotoxic effects on colorectal cancer cell lines.

In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer potential, 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been investigated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit various inflammatory pathways, suggesting that this compound may also be beneficial in treating inflammatory diseases .

Recent Research

A study published in the ACS Omega journal highlighted the synthesis and biological evaluation of several pyrazole derivatives, including 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide. The research found that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, with specific IC50 values indicating their potency .

Molecular Modeling Studies

Molecular modeling studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that modifications to the pyrazole structure could enhance its efficacy and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- The 3-(methylthio) group is conserved in many analogs, suggesting its role in enhancing lipophilicity or enzyme binding .

- Morpholino or oxomorpholino substituents (e.g., compound 8) improve solubility and pharmacokinetics .

- C5 modifications (e.g., amino, Schiff base, or aryl groups) significantly influence bioactivity, as seen in compounds 9j and 10n .

Comparison :

- The target compound’s 1,3-dimethyl groups may require alkylation steps, similar to fluorazole benzamide’s synthesis .

- Lower yields in Schiff base formation (e.g., 9i: 48%) highlight challenges in sterically hindered reactions .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and spectral features:

Insights :

Biological Activity

1,3-Dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide can be represented as follows:

- Molecular Formula : C12H14N4OS

- Molecular Weight : 262.33 g/mol

- SMILES Notation : CC(C(=O)N)N1C=CC(N=C1C)C2=CC=CC=C2S(C)C

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has shown promising results against various cancer cell lines. A study demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). The compound's mechanism of action involves the inhibition of key signaling pathways associated with tumor growth, such as the EGFR and BRAF pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro studies. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages. This activity suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence potency and selectivity. For instance:

- Methylthio Group : Enhances lipophilicity and may improve cellular uptake.

- Dimethyl Substitution : Increases binding affinity to target proteins involved in cancer progression.

Case Studies

- Breast Cancer Treatment : A recent study evaluated the combination of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide with doxorubicin in breast cancer cell lines. Results indicated a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone .

- Inflammatory Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, highlighting its potential as an anti-inflammatory drug candidate .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide, and what critical steps ensure yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or amides. A critical step is the introduction of the methylthio group at the 3-position of the phenyl ring via nucleophilic substitution. For example, intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (analogous to the target compound) are synthesized using ethyl acetoacetate and phenylhydrazine under reflux, followed by hydrolysis and functionalization . Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are crucial to minimize side reactions and improve yield.

Q. Which spectroscopic techniques are employed for structural characterization, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups at positions 1 and 3 of the pyrazole ring and methylthio on the phenyl ring). For analogs, methyl protons typically appear at δ 2.1–2.5 ppm, while aromatic protons range from δ 6.8–7.5 ppm .

- IR Spectroscopy : Carboxamide C=O stretches appear near 1650–1680 cm⁻¹, and N-H stretches around 3200–3350 cm⁻¹ .

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with pyrazole derivatives .

Q. What initial biological screening assays are recommended to evaluate this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., DHFR inhibition, as in ) to assess binding affinity. IC50 values can be calculated using dose-response curves .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 determination .

- Solubility Profiling : Measure aqueous solubility via HPLC or shake-flask methods to guide formulation for in vitro studies .

Advanced Research Questions

Q. How can computational methods like molecular docking predict biological targets and binding modes?

- Methodological Answer :

- Docking Workflow : Use software like AutoDock Vina to dock the compound into active sites (e.g., human DHFR, PDB: 1KMS). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithm settings. Analyze hydrogen bonds (e.g., between the carboxamide group and Asp94) and hydrophobic interactions (e.g., methylthio-phenyl with Phe31) .

- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50 values to refine models .

Q. How can structural-activity relationship (SAR) studies optimize pharmacological properties?

- Methodological Answer :

- Modifications : Replace the methylthio group with sulfonyl or fluoro substituents to enhance solubility or binding affinity. For example, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show improved metabolic stability .

- Bioisosteres : Substitute the pyrazole core with triazoles (as in ) to evaluate potency against kinase targets .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity (e.g., EC50 varying from 5 µM to 50 µM) may arise from differences in ATP levels in MTT assays .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show nonspecific binding .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify trends using tools like ChemAxon .

Q. What strategies address low aqueous solubility in pharmacological testing?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug Design : Convert the carboxamide to a methyl ester (improving logP by ~1.5 units) for in vivo studies, followed by enzymatic hydrolysis .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.